BRD0539

概述

描述

BRD0539 is a small-molecule inhibitor known for its ability to inhibit the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. This compound is cell-permeable and non-toxic, making it a valuable tool in gene-editing research. It has been identified as a potent inhibitor that disrupts the binding of Cas9 to DNA, thereby providing a means to control CRISPR-Cas9-based genome editing systems .

作用机制

BRD0539 通过抑制来自化脓链球菌的 CRISPR 相关蛋白 9 (Cas9) 的活性发挥其作用。该化合物与 Cas9 结合并破坏其与 DNA 的相互作用,阻止形成 DNA 结合状态。这种抑制是剂量依赖性和可逆的,允许对 Cas9 活性进行精确的时间控制。This compound 不会干扰 Cas9 和引导 RNA 之间的相互作用,突出了它的特异性 .

生化分析

Biochemical Properties

BRD0539 has been shown to disrupt the interaction between the Streptococcus pyogenes Cas9 (SpCas9) and DNA . This interaction is crucial for the functioning of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .

Cellular Effects

In cellular assays, this compound has been shown to reversibly inhibit SpCas9 . This allows for dose and temporal control of SpCas9-based tools, including transcription activation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of the SpCas9-DNA interaction . This disruption prevents SpCas9 from binding to the protospacer adjacent motif, a necessary step for the functioning of the CRISPR-Cas9 system .

Temporal Effects in Laboratory Settings

This compound has been shown to be stable in human plasma . Its inhibitory effects on SpCas9 are reversible, allowing for control over the duration of its effects .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, its ability to reversibly inhibit SpCas9 suggests that its effects could be modulated by adjusting the dosage .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in have not been reported. Given its role as an inhibitor of SpCas9, it may interact with enzymes and cofactors involved in the CRISPR-Cas9 system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been reported. It has been shown to be cell-permeable, suggesting that it can cross cell membranes to exert its effects .

Subcellular Localization

The subcellular localization of this compound has not been reported. Given its role as an inhibitor of SpCas9, it is likely to be found in the nucleus where SpCas9 exerts its effects .

准备方法

BRD0539 的制备涉及一系列合成路线和反应条件。其中一种方法包括使用多样性导向合成 (DOS) 来创建富含筛选命中率的小分子库 This compound 的工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术制备 .

化学反应分析

BRD0539 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化的衍生物。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

BRD0539 在化学、生物学、医学和工业领域具有多种科学研究应用:

化学: 用作研究 CRISPR-Cas9 活性抑制和开发新的基因编辑技术的工具。

生物学: 用于研究了解基因调控机制并在各种生物体中控制基因表达。

医学: 通过控制 CRISPR-Cas9 的活性,在基因治疗和开发治疗遗传疾病的疗法方面具有潜在的应用。

工业: 用于开发需要精确基因编辑的新生物技术应用和产品 .

相似化合物的比较

BRD0539 在其特异性抑制化脓链球菌 Cas9 的活性而不影响其他 CRISPR 相关核酸酶(如 FnCpf1)的能力方面是独特的。类似的化合物包括:

BRD20322: 另一种具有类似性质但分子结构不同的 Cas9 小分子抑制剂。

Bhc-BRD0539: 一种香豆素衍生的可通过光照射释放活性抑制剂的小分子配体,通过光调制提供 Cas9 活性的双重抑制

This compound 由于其细胞渗透性、无毒性和对化脓链球菌 Cas9 的特异性而脱颖而出,使其成为基因编辑研究中宝贵的工具 .

生物活性

BRD0539 is a small molecule identified as a reversible inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) protein, which is widely used in CRISPR genome-editing technologies. Its biological activity has been extensively studied, revealing its potential applications and mechanisms in modulating CRISPR activity.

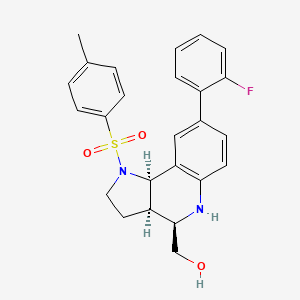

- Chemical Name : (3a R,4 R,9b R)-8-(2-Fluorophenyl)-2,3,3a,4,5,9b-hexahydro-1-[(4-methylphenyl)sulfonyl]-1 H-pyrrolo[3,2-c]quinoline-4-methanol

- Purity : ≥98%

- Molecular Structure : this compound shares a backbone similar to natural products like martinellic acid and martinelline, contributing to its biological activity against Cas9 proteins .

This compound inhibits SpCas9 by binding to the protein and preventing its interaction with target DNA. This inhibition is dose-dependent, with an apparent IC50 value of approximately 22 μM in DNA cleavage assays and an EC50 of about 11 μM in eGFP disruption assays . The compound's ability to reversibly inhibit SpCas9 allows for temporal control over genome editing processes.

In Vitro Studies

- DNA Cleavage Assay : this compound demonstrated a significant reduction in SpCas9 activity when tested in vitro. The compound inhibited DNA cleavage in a dose-dependent manner, confirming its role as an effective inhibitor .

- Cell-Based Assays : In eGFP disruption assays conducted in HEK293T cells, this compound showed a marked decrease in editing efficiency, indicating its effectiveness in cellular environments .

- Thermal Shift Assay : This assay indicated that this compound binds to SpCas9, leading to thermal destabilization of the protein, which correlates with its inhibitory effects .

Case Studies

Several studies have explored the implications of using this compound in CRISPR applications:

- Study on Off-Target Effects : Research has shown that this compound can modulate off-target effects associated with SpCas9 activity. Although the exact mechanisms remain unclear, it is suggested that this compound alters the binding dynamics between SpCas9 and its target DNA .

- Combination with Other Inhibitors : When used alongside other small molecules or anti-CRISPR proteins, this compound has been shown to enhance the specificity and efficiency of genome editing by reducing unwanted off-target modifications .

Comparative Analysis of Inhibitory Potency

| Compound | Target | IC50 (μM) | Mode of Action |

|---|---|---|---|

| This compound | SpCas9 | 22 | Reversible binding to inhibit DNA interaction |

| AcrIIA4 | SpCas9 | Varies | Protein-based inhibition |

| Valproic Acid | SpyCas9 | Not specified | Thermal destabilization |

属性

IUPAC Name |

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOIXFMISSBIJL-DCEDVJGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?

A1: this compound, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that this compound binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, this compound binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.

Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to this compound's ability to inhibit CRISPR-Cas9?

A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active this compound molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。